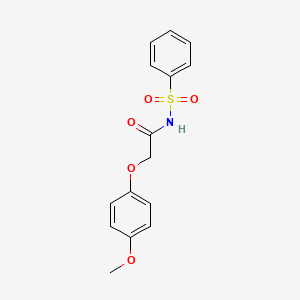

3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

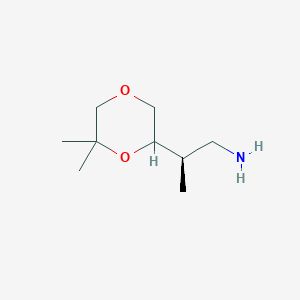

“3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride” is a complex organic compound. The compound likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group . The presence of the hydrochloride indicates that it is a salt formed with hydrochloric acid .

Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

- A study by Nishimura et al. (1975) explored novel synthesis methods for imidazole derivatives, which could be relevant for the synthesis of 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid hydrochloride (Nishimura et al., 1975).

Pharmaceutical Applications

- Yanagisawa et al. (1996) discussed the synthesis and biological activities of imidazole-5-carboxylic acids, highlighting their potential as angiotensin II receptor antagonists, which is significant in hypertension treatment (Yanagisawa et al., 1996).

Synthesis of Organic Compounds

- Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene for synthesizing a diverse library of compounds, demonstrating the flexibility of imidazole derivatives in organic synthesis (Roman, 2013).

Luminescent Materials

- Ding et al. (2017) developed luminescent lanthanide-cadmium heterometal-organic frameworks using imidazole-dicarboxylic acid, indicating potential applications in sensing and material sciences (Ding et al., 2017).

Corrosion Inhibition

- Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions as corrosion inhibitors for mild steel, showcasing the application of imidazole derivatives in materials engineering (Srivastava et al., 2017).

Hydrogen Bonding Studies

- Cassidy et al. (1999) examined the hydrogen bonding in complexes of carboxylic acids with 1-alkylimidazoles, which could provide insights into the behavior of 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid hydrochloride in various chemical environments (Cassidy et al., 1999).

Synthesis of Coordination Complexes

- Lu et al. (2021) prepared coordination complexes for the degradation of dyes, demonstrating another application in environmental chemistry (Lu et al., 2021).

Direcciones Futuras

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely explored and utilized by the pharmaceutical industry for drug discovery . Therefore, “3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride” and similar compounds could potentially have applications in the development of new drugs .

Propiedades

IUPAC Name |

3-methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-5(2)7-9-4-6(8(11)12)10(7)3;/h4-5H,1-3H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAQWIKZBAUEHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate](/img/structure/B2549420.png)

![N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2549423.png)

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2549424.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2549432.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2549439.png)

![1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2549440.png)